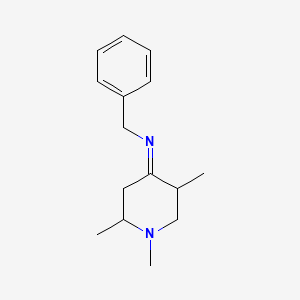
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-: is an organic compound characterized by a benzene ring substituted with a 1,5-dimethyl-1,4-hexadienyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,5-dimethyl-1,4-hexadiene, and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the electrophilic aromatic substitution.
Procedure: The 1,5-dimethyl-1,4-hexadiene is first activated by the Lewis acid, forming a carbocation intermediate. This intermediate then reacts with benzene to form the substituted benzene ring. Finally, methanol is introduced to form the methoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Catalysts: Use of more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with Pd/C, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Pharmacology: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the production of advanced materials such as polymers and resins.
Fragrance Industry: Employed in the synthesis of aromatic compounds used in perfumes and flavorings.
Mecanismo De Acción
The mechanism by which Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methyl-
- Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-
Uniqueness
- Structural Features : The presence of both a methoxy group and a 1,5-dimethyl-1,4-hexadienyl group on the benzene ring makes it unique compared to similar compounds.
- Reactivity : The methoxy group significantly influences the reactivity and chemical behavior of the compound, making it distinct in its reactions and applications.
This detailed overview provides a comprehensive understanding of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-, covering its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
111918-83-3 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-methoxy-4-(6-methylhepta-2,5-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20O/c1-12(2)6-5-7-13(3)14-8-10-15(16-4)11-9-14/h6-11H,5H2,1-4H3 |
Clave InChI |
YJCRWPSRQDGSKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC=C(C)C1=CC=C(C=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


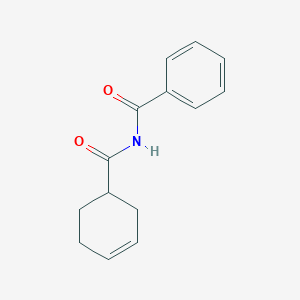
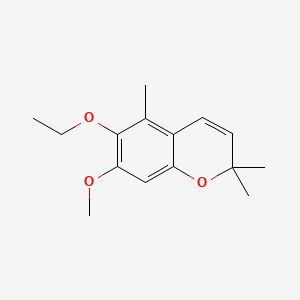
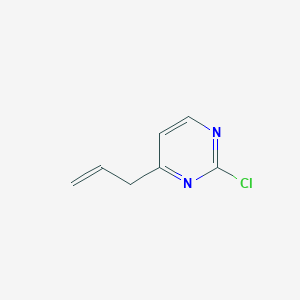
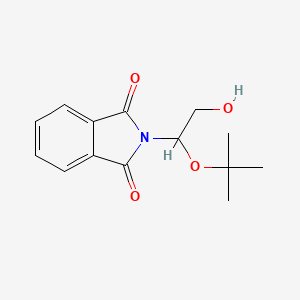
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
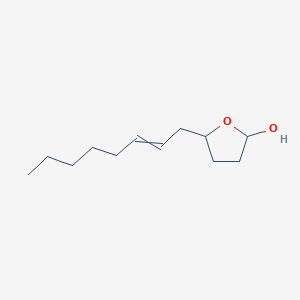
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
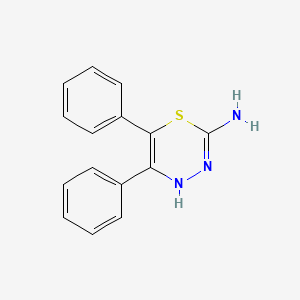
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
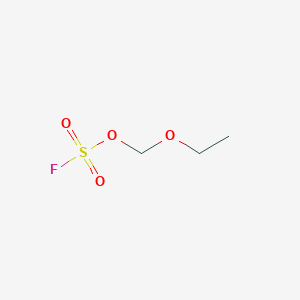
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
